4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride
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Overview
Description
4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazepine ring system and an aminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride typically involves multiple steps, starting with the formation of the benzoxazepine ring system. One common approach is the cyclization of a suitable precursor containing the aminoethyl group under acidic conditions. The reaction conditions may include the use of strong acids such as hydrochloric acid and heating to promote the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted benzoxazepines or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural similarity to other bioactive compounds may make it a candidate for drug discovery and development.
Industry: In industry, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF): Used as a serine protease inhibitor.
4-(2-Aminoethyl)aniline: Used in chemical modification of silk fibroin and other applications.
Uniqueness: 4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride is unique due to its benzoxazepine ring system, which imparts distinct chemical properties compared to other compounds with similar functional groups
Properties
IUPAC Name |
4-(2-aminoethyl)-5H-1,4-benzoxazepin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-5-6-13-7-9-3-1-2-4-10(9)15-8-11(13)14;/h1-4H,5-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFAHQFEUXAEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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